Disulfiram

Catalog No.
S526330
CAS No.
97-77-8
M.F
C10H20N2S4
((C2H5)2NCS)2S2
C10H20N2S4
M. Wt
296.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disulfiram

CAS Number

97-77-8

Product Name

Disulfiram

IUPAC Name

diethylcarbamothioylsulfanyl N,N-diethylcarbamodithioate

Molecular Formula

C10H20N2S4
((C2H5)2NCS)2S2
C10H20N2S4

Molecular Weight

296.5 g/mol

InChI

InChI=1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3

InChI Key

AUZONCFQVSMFAP-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)SSC(=S)N(CC)CC

Solubility

less than 0.1 mg/mL at 70° F (NTP, 1992)
4.09 mg/L (at 25 °C)
Sol in alc (3.82 g/100 ml), ether (7.14 g/100 ml), acetone, benzene, chloroform, carbon disulfide
Soluble in aromatic
In water, 4.09 mg/L at 25 °C
1.26e-02 g/L
Solubility in water, g/100ml: 0.02
0.02%

Synonyms

Alcophobin, Antabus, Antabuse, Anticol, Bis(diethylthiocarbamoyl) Disulfide, Dicupral, Disulfide, Tetraethylthiuram, Disulfiram, Esperal, Tetraethylthioperoxydicarbonic Diamide, ((H2N)C(S))2S2, Tetraethylthiuram Disulfide, Teturam

Canonical SMILES

CCN(CC)C(=S)SSC(=S)N(CC)CC

Description

The exact mass of the compound Disulfiram is 296.0509 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 70° f (ntp, 1992)4.09 mg/l (at 25 °c)sol in alc (3.82 g/100 ml), ether (7.14 g/100 ml), acetone, benzene, chloroform, carbon disulfidesoluble in aromaticin water, 4.09 mg/l at 25 °c1.26e-02 g/lsolubility in water, g/100ml: 0.020.02%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756748. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Thiocarbamates - Ditiocarb. It belongs to the ontological category of organic disulfide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Research on the efficacy of disulfiram for alcohol dependence shows some promise, particularly when combined with other treatment modalities like behavioral therapy. A meta-analysis published in the National Institutes of Health's National Center for Biotechnology Information concluded that supervised disulfiram use had a positive effect on short-term abstinence rates, number of drinking days, and time until relapse compared to a placebo or no disulfiram (Disulfiram Efficacy in the Treatment of Alcohol Dependence: A Meta-Analysis - PMC - NCBI: ). However, the study also highlights that the success of disulfiram relies heavily on patient compliance and the medication's mechanism of action is thought to be primarily psychological, stemming from the aversion to the unpleasant side effects Disulfiram Efficacy in the Treatment of Alcohol Dependence: A Meta-Analysis - PMC - NCBI: .

Disulfiram Beyond Alcohol Dependence

While most recognized for its use in alcohol dependence treatment, disulfiram has also been explored for its potential applications in treating other conditions. Here are two areas of ongoing research:

  • Anti-infective properties

    Disulfiram's history actually precedes its use in addiction treatment. Originally, it was investigated for its potential as an antiparasitic, antibiotic, and antiviral medication Disulfiram: Mechanisms, Applications, and Challenges - PMC - NCBI: . Research is ongoing to explore its effectiveness against specific pathogens, including multi-drug-resistant tuberculosis and even the SARS-CoV-2 virus responsible for COVID-19 Disulfiram: Mechanisms, Applications, and Challenges - PMC - NCBI: . However, further investigation is needed to determine its potential as a viable treatment option.

  • Parasitic infections

    Disulfiram's antiparasitic properties were identified in the 1940s, showing promise against scabies and intestinal worms Disulfiram: Mechanisms, Applications, and Challenges - PMC - NCBI: . More recent research suggests it may also be effective against malaria. However, further studies are needed to confirm its efficacy and develop it into a usable treatment.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Tetraethylthiuram disulfide appears as odorless or almost odorless white or almost white to tan powder. Unpleasant taste with metallic or garlic aftertaste. pH of a solution obtained by shaking 1 g with 30 mL of water is 6 to 8. (NTP, 1992)
DryPowder; PelletsLargeCrystals
Solid
WHITE-TO-GREY POWDER WITH CHARACTERISTIC ODOUR.
White, yellowish, or light-gray powder with a slight odor.
White, yellowish, or light-gray powder with a slight odor. [fungicide]

Color/Form

WHITE TO OFF-WHITE CRYSTALLINE POWDER
Light-gray powder
White, yellowish, or light-gray powder.

XLogP3

3.9

Exact Mass

296.0509

Boiling Point

243 °F at 17 mm Hg (NTP, 1992)
117 °C at 1.70E+01 mm Hg
117 °C at 17 mm Hg
at 2.3kPa: 117 °C
243°F

Density

1.27 at 68 °F (NTP, 1992)
1.30
1.3 g/cm³

LogP

3.88
3.88 (LogP)
log Kow= 3.88
1.9
3.9

Odor

Slight odor.
Odorless

Appearance

White to off-white solid powder.

Melting Point

158 °F (NTP, 1992)
71.5 °C
71.5°C
71 °C
158°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TR3MLJ1UAI

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

For the treatment and management of chronic alcoholism

Livertox Summary

Disulfiram is an alcohol deterrent used as an adjunct to treatment of chronic alcoholism, based upon its ability to cause an aversive reaction when taken with alcohol. Disulfiram has been associated a low rate of with serum aminotransferase elevations during chronic therapy and has been linked to clinical apparent acute liver injury which can be severe and result in fatality.

Drug Classes

Alcohol Deterrents

Therapeutic Uses

Alcohol Deterrents; Enzyme Inhibitors
Disulfiram is used to help maintain sobriety in the treatment of chronic alcoholism in conjunction with supportive and psychotherapeutic measures.
Case reports suggest that disulfiram may be useful for the treatment of nickel dermatitis. However, small double-blind placebo-controlled study of patients with hand eczema and nickel allergy did not find a clinically significant difference between those treated with disulfiram and those treated with placebo. Because some patients worsen with this therapy and because patients treated for nickel dermatitis have developed disulfiram induced hepatitis, this therapy is not generally indicated.
The oral efficacy of several chelating drugs, incl disulfiram, was studied in relation to their ability to prevent lethality due to acute inhalation exposure to nickel carbonyl. Disulfiram resulted in very high, but transient, plasma levels. Small, repeated oral doses of disulfiram would be just as effective in nickel carbonyl poisoning as a single large dithiocarb dose. However, disulfiram increase the nickel retained in brain tissue, possibly accounting for its limited efficacy. Caution in the use of oral disulfiram in human nickel carbonyl intoxication is recommended.

Pharmacology

Disulfiram produces a sensitivity to alcohol which results in a highly unpleasant reaction when the patient under treatment ingests even small amounts of alcohol. Disulfiram blocks the oxidation of alcohol at the acetaldehyde stage during alcohol metabolism following disulfiram intake, the concentration of acetaldehyde occurring in the blood may be 5 to 10 times higher than that found during metabolism of the same amount of alcohol alone. Accumulation of acetaldehyde in the blood produces a complex of highly unpleasant symptoms referred to hereinafter as the disulfiram-alcohol reaction. This reaction, which is proportional to the dosage of both disulfiram and alcohol, will persist as long as alcohol is being metabolized. Disulfiram does not appear to influence the rate of alcohol elimination from the body. Prolonged administration of disulfiram does not produce tolerance; the longer a patient remains on therapy, the more exquisitely sensitive he becomes to alcohol.
Disulfiram is an orally bioavailable carbamoyl derivative and a proteasome inhibitor that is used in the treatment of alcoholism, with potential antineoplastic and chemosensitizing activities. Disulfiram (DSF) may help to treat alcoholism by irreversibly binding to and inhibiting acetaldehyde dehydrogenase, an enzyme that oxidizes the ethanol metabolite acetaldehyde into acetic acid. Inhibition of acetaldehyde dehydrogenase leads to an accumulation of acetaldehyde and produces a variety of very unpleasant symptoms, which together are referred to as the disulfiram-ethanol reaction (DER). In addition, DSF has a strong ability to chelate metals and its antineoplastic activity is highly dependent upon binding to copper (Cu), a metal that selectively accumulates in cancer cells. DSF/Cu generates reactive oxygen species (ROS) and inhibits proteasome activity, leading to an accumulation of ubiquitinated proteins; both of these processes result in induction of apoptosis. Also, DSF/Cu inhibits various cancer-specific pathways, which leads to inhibition of tumor cell growth.

MeSH Pharmacological Classification

Acetaldehyde Dehydrogenase Inhibitors

ATC Code

N - Nervous system
N07 - Other nervous system drugs
N07B - Drugs used in addictive disorders
N07BB - Drugs used in alcohol dependence
N07BB01 - Disulfiram
P - Antiparasitic products, insecticides and repellents
P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents
P03A - Ectoparasiticides, incl. scabicides
P03AA - Sulfur containing products
P03AA04 - Disulfiram

Mechanism of Action

Disulfiram blocks the oxidation of alcohol at the acetaldehyde stage during alcohol metabolism following disulfiram intake causing an accumulation of acetaldehyde in the blood producing highly unpleasant symptoms. Disulfiram blocks the oxidation of alcohol through its irreversible inactivation of aldehyde dehydrogenase, which acts in the second step of ethanol utilization. In addition, disulfiram competitively binds and inhibits the peripheral benzodiazepine receptor, which may indicate some value in the treatment of the symptoms of alcohol withdrawal, however this activity has not been extensively studied.
Acetaldehyde, produced as a result of oxidation of ethanol by alcohol dehydrogenase, ordinarily does not accumulate in the body, because it is further oxidized almost as soon as it is formed, primarily by aldehyde dehydrogenase. Following the administration of disulfiram, both cytosolic and mitochondrial forms of this enzyme are irreversibly inactivated to varying degrees, and the concentration of acetaldehyde rises. It is unlikely that disulfiram itself is responsible for the enzyme inactivation in vivo; several active metabolites of the drug, especially diethylthiomethylcarbamate, behave as suicide-substrate inhibitors of aldehyde dehydrogenase in vitro. These metabolites reach significant concentrations in plasma following the administration of disulfiram.
Disulfiram (700 mg/kg, orally) increase brain levels of serotonin (i) and 5-hydroxyindoleacetic acid (5-hiaa) in rats. Ethanol (1 g/kg and 2x1.5 g/kg, ip) did not affect the serotonin level, but at the higher dose it increase the 5-hiaa level. When disulfiram was given in combination with ethanol, the brain level of serotonin was higher and the 5-hiaa level was lower, compared to the results with disulfiram alone. Thus, the biogenic aldehyde derived from serotonin may influence serotonin metab and the elimination of 5-hiaa from the brain.
When disulfiram was given orally to rats at 40-400 mg/kg, the serum and, to a lesser extent, the liver cholesterol concentrations were increased and the liver microsome cholesterol 7alpha-hydroxylase activity decreased. The 7alpha-hydroxylase inhibition was completely reversed by dithiothreitol, indicating that disulfiram acted through its disulfide on 7alpha-hydroxylase. Increased serum cholesterol of alcoholics treated with disulfiram may be related to the inhibition of 7alpha-hydroxylase.
Human aldehyde dehydrogenase consists of two main isozymes with low and high Km for acetaldehyde. Studies regarding the inhibitory reaction of disulfiram and its metabolites were performed. Among the metabolites, diethylamine inhibited the low Km enzyme strongly. Vasomotor symptoms and high acetaldehyde concn in blood after ethanol intake in patients who are treated with disulfiram might be mainly due to a decrease in activity of the low Km enzyme caused by diethylamine which is produced in vivo as one of the metabolites from disulfiram, rather than to an inhibitory reaction of disulfiram only. Thus, alcohol sensitivity in Mongoloids and the disulfiram-ethanol reaction may have a common mechanism.
Striatal synaptosomes were isolated from male C57B1/6 mice. Within 3 hr, cells were exposed to 0, 0.5, 1.0, or 2.0 mM disulfiram. 10 or 20 min later ((3)H+)1-methyl-4-phenylpyridinium ion or (3)H dopamine was added to incubate for 10 min. Disulfiram inhibited the uptake of both dopamine and 1-methyl-4-phenylpyridinium ion (the putative toxic metabolite of the neurotoxicant 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) by synaptosomes. 1-Methyl-4-phenylpyridinium ion uptake was inhibited by about 50% by 1 uM disulfiram. Incubations of synaptosomes (1 mg protein/mL for 20 min) in the presence of disulfiram (10 to 100 uM) resulted in a dose dependent loss of protein thiols. 2 uM disulfiram induced uptake inhibition could be reversed by the thiol reducing agent dithiothreitol (0.5 mM).
Disulfiram acts by inhibiting cytoplasmic and mitochondrial dehydrogenases in the liver, interfering with the ethanol-acetaldehyde-acetic acid pathway.
Disulfiram lowered orientation hypermotility in rats following oral treatment with 3.5-25% of the LD50. Brain dopamine and norepinephrine and epinephrine levels increased following disulfide-type chemicals. There was a direct relation between the psychosedative effect and electrophysiological depressive effect. Carbon disulfide metabolite is apparently one of the reasons for the described alterations.
Disulfiram, widely used in avoidance therapy for alcohol abuse, has been shown to have protective effects against chemically induced toxicity and carcinogenesis. The purpose of this work was to elucidate the biochemical mechanisms of this protective action by examining its effects on cytochrome P450IIE1 and other related microsomal enzyme activities. When a dose of disulfiram was given intragastrically to rats, a very rapid decrease of N-nitrosodimethylamine demethylase activity, possibly due to the inactivation of P450IIE1, was seen. The loss of P450IIE1 protein from the microsomal membrane was observed at 18 hr after receiving disulfiram, but not within the first 5 hr after the treatment. P450IIB1, on the other hand, was induced markedly between 15 and 72 hr after the disulfiram treatment. The treatment, however, caused only moderate changes in some other P450 isozymes. Carbon disulfide, a putative metabolite of disulfiram, produced similar effects on P450IIE1, but with shorter duration. Carbon disulfide, however, did not induce P450IIB1. Diethyldithiocarbamate, a reductive product of disulfiram, was an inhibitor of P450IIE1 activity in vitro, and upon preincubation with microsomes, it produced an reduced nicotinamide adenine dinucleotide phosphate dependent inactivation of N-nitrosodimethylamine demethylase activity. The results suggest that this or other metabolites of disulfiram are inhibitors of P450IIE1 and are responsible for the inactivation of P450IIE1 in vivo. Hepatotoxicity of N-nitrosodimethylamine or carbon tetrachloride in rats was blocked by pretreatment with disulfiram. The present work demonstrates that P450IIE1 was inhibited and inactivated by disulfiram, and this mechanism can account for many of the reported inhibitory actions of disulfiram against chemically induced toxicity and carcinogenesis.
Disulfiram and/or its metabolites can inhibit many enzymes with crucial sulfhydryl groups, and it thus has a wide spectrum of biological effects. It inhibits hepatic microsomal drug-metabolizing enzymes and thereby interferes with the metabolism of phenytoin, chlordiazepoxide, barbiturates, and other drugs.
Diethyldithiocarbamate was found to inhibit the uptake of both dopamine and 1-methyl-4-phenyl-pyridinium ion by striatal synaptosomes. Disulfiram, the corresponding disulfide of diethyldithiocarbamate, was effective at concentrations 1,000 times lower (1X10-6 vs 1X10-3 M). Disulfiram, but not diethyldiethiocarbamate, reacted very efficiently with synaptosomal protein thiols; both diethyldithiocarbamate and disulfiram induced uptake inhibition could be reversed by the thiol reducing agent dithiothreitol. These results suggest that the effect of diethyldithiocarbamate may be mediated by disulfiram, the uptake of 1-methyl-4-phenyl-pyridinium ion and dopamine by striatal synaptosomes is dependent on the redox state of protein thiols, and these protein thiols are located at the outer surface of synaptosomal membranes.
Administration of disulfiram produces hypersensitivity to alcohol. The drug inhibits the enzymatic oxidation of acetaldehyde to acetate, which occurs in the liver during normal alcohol catabolism. By competing with nicotinamide adenine dinucleotide for aldehyde dehydrogenase, disulfiram produces an apparently irreversible inhibition of enzyme activity. When small amounts of alcohol are ingested after administration of disulfiram, the acetaldehyde concentration in blood may increase to 5-10 times the concentration found during metabolism of the same amount of alcohol alone. High blood concentrations of acetaldehyde are commonly believed to be responsible for the unpleasant symptoms of the disulfiram-alcohol reaction, but some investigators ascribe the symptoms to formation of a toxic quaternary ammonium compound, while others believe the carbon disulfide metabolite of disulfiram may be responsible.
... The hypotensive response to /disulfiram/ may be due to inhibition of norepinephrine synthesis by the major disulfiram metabolite diethyldithiocarbamate.
...Disulfiram inhibits norepinephrine synthesis in humans by inhibiting dopamine beta-hydroxylase, an enzyme necessary for norepinephrine synthesis. The mechanism for this inhibition may be the chelation of copper by diethyldithiocarbamate, which is necessary for dopamine beta-hydroxylase activity. ...Increased concentrations of dopamine as a consequence of dopamine beta-hydroxylase inhibition may also explain the psychiatric effects following both acute disulfiram overdose and chronic disulfiram therapy. Although it has been theorized that some of the neurologic effects following both acute disulfiram overdose and chronic disulfiram therapy may be related to the metabolite carbon disulfide, this has not been confirmed in a well-controlled trial.
... Chronic administration of the drug to rats significantly inhibited synaptosomal (Na+,K+)-ATPase and basal Mg2+-ATPase activities. Further, the uptake of gamma-aminobutyric acid and L-glutamate was depleted following chronic drug administration. Similar findings were observed when the isolated synaptosomes were treated with the drug in an in vitro system.
...In intact cells, disulfiram reverses either MDR1- or MRP1-mediated /detrine/ efflux of fluorescent drug substrates. Disulfiram inhibits ATP hydrolysis and the binding of [alpha-32P]8-azidoATP to P-glycoprotein and MRP1, with inhibition curves comparable with those of N-ethylmaleimide, a cysteine-modifying agent. If the ATP sites are protected with excess ATP, disulfiram stimulates ATP hydrolysis by both transporters in a concentration-dependent manner. ... Disulfiram inhibits in a concentration-dependent manner the photoaffinity labeling of the multidrug transporter with 125I-iodoarylazidoprazosin and [3H]azidopine.
... Melanoma cell lines derived from different stages (radial, vertical, and metastatic phase) were all sensitive to disulfiram treatment in vitro; melanocytes were only slightly affected. ... Low concentrations of disulfiram alone decreased the number of viable cells, and the addition of CuCl(2) significantly enhanced the disulfiram-induced cell death to less than 10% of control. The intracellular Cu concentration of melanoma cells increased rapidly upon disulfiram treatment. Both the intracellular Cu uptake and the toxicity induced by disulfiram were blocked by co-incubation with bathocuproine disulfonic acid (BCPD, 100 muM).
... Disulfiram administration markedly inhibited chlorzoxazone 6-hydroxylation by more than 95%, but did not affect metabolism of debrisoquine or mephenytoin. Caffeine N3-demethylation was decreased by 34% (P<0.05). Monoacetyldapsone concentrations were markedly elevated by disulfiram administration resulting in a nearly 16-fold increase in the dapsone acetylation index, calculated as the plasma concentration ratio of monoacetyldapsone to dapsone. CYP-mediated dapsone N-hydroxylation was not significantly altered.
The drug disulfiram is a thiol-reacting drug that is relatively nontoxic when used alone and has been used in the therapy of alcohol abuse for more than 40 years. Several effects of this drug have been reported for DNA synthesis and cell proliferation. In this study, the inhibitory effect of disulfiram on topoisomerase I and II activity was investigated by measuring the relaxation of superhelical plasmid pBR322 DNA. Disulfiram (1-100 microM) inhibited topoisomerase I and II in a concentration-dependent manner (IC(50) congruent with 42 +/- 8 and 30 +/- 9 microM, respectively). Consistent with the assumption that a thiol residue is involved, dithiothreitol (1 mM) markedly prevented the inhibitory effect of disulfiram on the activity of both classes of topoisomerases. These findings might explain certain aspects of disulfiram toxicity and encourage new studies to determine the usefulness of this drug and its analogues as antineoplastic agent.
... /It was/ previously demonstrated that Disulfiram impairs the permeability of inner mitochondrial membrane (IMM). In this report, the effect of Disulfiram and its structural analogue thiram (Th) on mitochondrial functions was studied in detail. /It was/ found that mitochondria metabolize thiram disulfide compounds (TDs) in a NAD(P)H- and GSH-dependent manner. At the concentration above characteristic threshold, TDs induced irreversible oxidation of NAD(P)H and glutathione (GSH) pools, collapse of transmembrane potential, and inhibition of oxidative phosphorylation. The presence of Ca(2+) and exhaustion of mitochondrial glutathione (GSH+GSSG) decreased the threshold concentration of TDs. ... TDs induced the mitochondrial permeability transition (MPT).

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.2.1.-]
ALDH [HSA:217 219 224] [KO:K00128]

Vapor Pressure

0 mm Hg at 68 °F approximately (NTP, 1992)
8.7X10-4 mm Hg at 25 °C (est)
0 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

97-77-8

Wikipedia

Disulfiram

Drug Warnings

... Alarming reactions may result from the ingestion of even small amt of alc in persons being treated with disulfiram. Marked resp depression, cardiovascular collapse, cardiac arrhythmias, myocardial infarction, acute congestive heart failure, unconsciousness, convulsions, and sudden and unexplained fatalities have occurred.
The ingestion of alcohol by individuals previously treated with disulfiram gives rise to marked signs and symptoms. Within about 5-10 min face feels hot, and soon afterwards it is flushed and scarlet in appearance. As vasodilatation spreads over whole body, intense throbbing is felt in head and neck, and a pulsating headache may develop. Respiratory difficulties, nausea, copious vomiting, sweating, thirst, chest pain, considerable hypotension, orthostatic syncope, marked uneasiness, weakness, vertigo, blurred vision, and confusion are observed. Facial flush is replaced by pallor, and blood pressure may fall to shock level.
May decrease urinary vanilmandelic acid excretion, although ... not sufficient to interfere with diagnosis of pheochromocytoma. /Disulfiram's/ inhibition of dopamine hydroxylase ... may increase urinary concn of homovanillic acid /adverse effect, oral/
Patients receiving disulfiram should be warned to avoid cough syrups, sauces, vinegars, elixirs, and other preparations that contain alcohol. External application of alcoholic liniments or lotions, including aftershave or back rub, may be sufficient to produce a disulfiram-alcohol reaction. Patients should be cautioned that disulfiram-alcohol reactions may occur for several weeks after discontinuance of disulfiram.
For more Drug Warnings (Complete) data for DISULFIRAM (17 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of disulfiram in plasma is 7.3 hr. /From table/
Following a 250 mg dose, the half-lives of disulfiram, diethyldithiocarbamate and carbon disulfide are 7.3 +/-1.5 hours, 15.5 +/-4.5 hours, and 8.9 +/-1.4 hours, respectively.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

A cold soln of diethylamine and carbon disulfide in alc is treated with an alcoholic soln of iodine. Ice water may be added to hasten separation of the disulfiram.

General Manufacturing Information

Rubber product manufacturing
Synthetic rubber manufacturing
Transportation equipment manufacturing
Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetraethyl-: ACTIVE

Analytic Laboratory Methods

CAPACITY FACTORS OF DISULFIRAM IN DIFFERENT SOLVENT SYSTEMS WERE DETERMINED BY LIQUID CHROMATOGRAPHY.
POLAROGRAPHIC & VOLTAMMETRIC BEHAVIOR OF DISULFIRAM IN PHARMACEUTICALS IS DISCUSSED.
The reaction of cuprous iodide and disulfiram was collaboratively studied in 8 laboratories to determine the drug in tablet form at 2 dosage levels. Colorimetric determination of disulfiram with cuprous iodide agreed closely with those obtained by using the National Formulary iodometric titration procedure. The method was adopted as official first action.
Method: AOAC 981.25; Procedure: colorimetric method; Analyte: disulfiram; Matrix: drug tablets; Detection Limit: not provided.

Clinical Laboratory Methods

URINE; CATHODE RAY POLAROGRAPHY WITH 85-95% RECOVERY. GAS CHROMATOGRAPHY METHOD FOR DETERMINATION OF CARBON DISULFIDE IN EXHALED AIR OF DISULFIRAM-TREATED PATIENT HAS BEEN DESCRIBED. BLOOD; DIFFERENTIAL CATHODE RAY POLAROGRAPHY WITH 85-105% RECOVERY FROM 1 ML SAMPLE CONTAINING 1.0-30 UG; CARBON DISULFIDE PRESENT IN EXHALED AIR OF PATIENT TREATED WITH DISULFIRAM MAY BE DETERMINED SIMILARLY.
DRUGS COMMONLY PRESCRIBED FOR OR MISUSED BY ALCOHOLICS DID NOT INTERFERE WITH THIS ASSAY DETERMINATION OF NANOGRAM QUANTITIES OF DISULFIRAM IN HUMAN & RAT SERUM BY GAS-LIQUID CHROMATOGRAPHY. THE DETECTION LIMIT WAS 10 NG/ML.
DISULFIRAM & ITS METABOLITES WERE DETECTED IN BLOOD, URINE, & BREATH BY VARIOUS METHODS.
HIGH-PERFORMANCE LIQ CHROMATOGRAPHIC METHOD IS DESCRIBED FOR DETECTION OF DISULFIRAM IN PLASMA OR URINE OF MICE AND HUMANS.
A simple, sensitive, reversed-phase liquid chromatography assay is used for the simultaneous determination of disulfiram, diethyldithiocarbamate and its methyl ester in human plasma. The method is sufficiently sensitive (25 ng/ml) to permit diethyldithiocarbamate and methyl ester diethyldithiocarbamate determinations in patients receiving therapeutic doses of disulfiram.

Storage Conditions

Commercially available disulfiram tablets should be protected from light and stored in tight, light-resistant containers at a temperature less than 40 °C preferably between 15-30 °C. Oral suspensions of disulfiram have been prepared extemporaneously from commercially available tablets of the drug. A suspension of 1% disulfiram, 1/4% methylcellulose, and 10% Tang /breakfast drink/ in distilled water has been reported to be stable for up to 6 months if refrigerated at 2-8 °C and protected from light.
Separated from strong oxidants.

Interactions

Simultaneously feeding of the animals with disulfiram caused a potentiation of the hepatotoxicity of 1,2-dichloroethane, possibly due to an inhibition of microsomal mixed-function oxidase-mediated metabolism of 1,2-dichloroethane and to a compensatory increase in metabolism to reactive metabolites generated by glutathione-S-transferase-mediated conjugation of 1,2-dichloroethane with reduced glutathione.
Use of alcohol or alcohol containing products within 14 days of disulfiram therapy will result in disulfiram-alcohol reaction.
Chronic preoperative administration or perioperative use of hepatic enzyme inhibitors, such as disulfiram, may decrease the plasma clearance and prolong the duration of action of alfentanil.
Metabolism of bacampicillin produces low plasma concentrations of alcohol and acetaldehyde; although the risk of disulfiram-alcohol interaction appears minimal, caution is recommended if concurrent use is unavoidable. A similar reaction is thought to occur with amoxicillin and clavulanate combination.
For more Interactions (Complete) data for DISULFIRAM (35 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

The interaction of disulfiram and H

Ethan Read, Jarod Milford, Jiechun Zhu, Lingyun Wu, Marc Bilodeau, Guangdong Yang
PMID: 34242567   DOI: 10.1016/j.taap.2021.115642

Abstract

Disulfiram (DSF), a sulfur-containing compound, has been used to treat chronic alcoholism and cancer for decades by inactivating aldehyde dehydrogenase (ALDH). Hydrogen sulfide (H
S) is a new gasotransmitter and regulates various cellular functions by S-sulfhydrating cysteine in the target proteins. H
S exhibits similar properties to DSF in the sensitization of cancer cells. The interaction of DSF and H
S on ALDH activity and liver cancer cell survival are not clear. Here it was demonstrated that DSF facilitated H
S release from thiol-containing compounds, and DSF and H
S were both capable of regulating ALDH through inhibition of gene expression and enzymatic activity. The supplement of H
S sensitized human liver cancer cells (HepG2) to DSF-inhibited cell viability. The expression of cystathionine gamma-lyase (a major H
S-generating enzyme) was lower but ALDH was higher in mouse liver cancer stem cells (Dt81Hepa1-6) in comparison with their parental cells (Hepa1-6), and H
S was able to inhibit liver cancer stem cell adhesion. In conclusion, these data point to the potential of combining DSF and H
S for inhibition of cancer cell growth and tumor development by targeting ALDH.


[CME/Answers: Early Recognition and Prevention of a Disulfiram-Ethanol Reaction]

Luzia Hüsser, Doris Eis
PMID: 34344195   DOI: 10.1024/1661-8157/a003692

Abstract

CME/Answers: Early Recognition and Prevention of a Disulfiram-Ethanol Reaction
Disulfiram is an alcohol-aversive agent for pharmacological relapse prevention in alcohol dependency. When combined with alcohol, disulfiram induces a disulfiram-ethanol reaction (DER), causing mild to severe symptoms. While the anticipated adverse effects should support abstinence, failed abstinence can be potentially lethal. Since there is no specific antidote, early recognition and supportive treatment are vital. The aim of this article is to illustrate the clinical features of DER, to suggest a reasonable diagnostic pathway and to provide a basis for decision-making as to the treatment with disulfiram.


[CME: Early Recognition and Prevention of a Disulfiram-Ethanol Reaction]

Luzia Hüsser, Doris Eis
PMID: 34231387   DOI: 10.1024/1661-8157/a003691

Abstract

CME: Early Recognition and Prevention of a Disulfiram-Ethanol Reaction
Disulfiram is an alcohol-aversive agent for pharmacological relapse prevention in alcohol dependency. When combined with alcohol, disulfiram induces a disulfiram-ethanol reaction (DER), causing mild to severe symptoms. While the anticipated adverse effects should support abstinence, failed abstinence can be potentially lethal. Since there is no specific antidote, early recognition and supportive treatment are vital. The aim of this article is to illustrate the clinical features of DER, to suggest a reasonable diagnostic pathway and to provide a basis for decision-making as to the treatment with disulfiram.


Devastating Neurological Injury as a Result of Treatment of "Chronic Lyme Disease"

Sarah Frankl, Peter N Hadar, Aleksandra Yakhkind, Adam Edward Lang, Danielle K Sandsmark
PMID: 34218872   DOI: 10.1016/j.mayocp.2021.05.011

Abstract




The glutathionylation agent disulfiram augments superoxide/hydrogen peroxide production when liver mitochondria are oxidizing ubiquinone pool-linked and branched chain amino acid substrates

Jonathan Hirschenson, Ryan J Mailloux
PMID: 34052343   DOI: 10.1016/j.freeradbiomed.2021.05.030

Abstract

Our group has previously observed that protein S-glutathionylation serves as an integral feedback inhibitor for the production of superoxide (O
)/hydrogen peroxide (H
O
) by α-ketoglutarate dehydrogenase (KGDH), pyruvate dehydrogenase (PDH), and complex I in muscle and liver mitochondria, respectively. In the present study, we hypothesized that glutathionylation would fulfill a similar role for the O
/H
O
sources sn-glycerol-3-phosphate dehydrogenase (G3PDH), proline dehydrogenase (PRODH), and branched chain keto acid dehydrogenase (BCKDH). Surprisingly, we found that inducing glutathionylation with disulfiram increased the production of O
/H
O
by mitochondria oxidizing glycerol-3-phosphate (G3P), proline (Pro), or α-keto-β-methylvaleric acid (KMV). Treatment of mitochondria oxidizing G3P or Pro with rotenone or myxothiazol increased the rate of ROS production after incubating in 1000 nM disulfiram. Incubating mitochondria treated with disulfiram in both rotenone and myxothiazol prevented this increase in O
/H
O
production. In addition, when adminstered together, ROS production decreased below control levels. Disulfiram-treated mitochondria displayed higher rates of ROS production when oxidizing succinate, which was inhibited by rotenone, myxothiazol, and malonate, respectively. Disulfiram also increased ROS production by mitocondria oxidizing KMV. Treatment of mitochondria oxidizing KMV with disulfiram and rotenone or myxothiazol did not alter the rate O
/H
O
production further when compared to mitochondria treated with disulfiram only. Analysis of BCKDH activity following disulfiram treatment revealed that glutathionylation does not inhibit the enzyme complex, indicating this α-keto acid dehydrogenase is not a target for glutathione modification. However, treatment of mitochondria with rotenone and myxothiazol without disulfiram also augmented ROS production. Overall, we were able to demonstrate for the first time that glutathionylation augments ROS production by the respiratory chain during forward electron transfer (FET) and reverse electron transfer (RET) from the UQ pool. Additionally, we were able to show that BCKDH is not a target for glutathione modification and that glutathionylation can also increase ROS production in mitochondria oxidizing branched chain amino acids following the modification of enzymes upstream of BCKDH.


Mechanism of zinc ejection by disulfiram in nonstructural protein 5A

Ashfaq Ur Rehman, Guodong Zhen, Bozitao Zhong, Duan Ni, Jiayi Li, Abdul Nasir, Moustafa T Gabr, Humaira Rafiq, Abdul Wadood, Shaoyong Lu, Jian Zhang, Hai-Feng Chen
PMID: 34008604   DOI: 10.1039/d0cp06360f

Abstract

Hepatitis C virus (HCV) is a notorious member of the Flaviviridae family of enveloped, positive-strand RNA viruses. Non-structural protein 5A (NS5A) plays a key role in HCV replication and assembly. NS5A is a multi-domain protein which includes an N-terminal amphipathic membrane anchoring alpha helix, a highly structured domain-1, and two intrinsically disordered domains 2-3. The highly structured domain-1 contains a zinc finger (Zf)-site, and binding of zinc stabilizes the overall structure, while ejection of this zinc from the Zf-site destabilizes the overall structure. Therefore, NS5A is an attractive target for anti-HCV therapy by disulfiram, through ejection of zinc from the Zf-site. However, the zinc ejection mechanism is poorly understood. To disclose this mechanism based on three different states, A-state (NS5A protein), B-state (NS5A + Zn), and C-state (NS5A + Zn + disulfiram), we have performed molecular dynamics (MD) simulation in tandem with DFT calculations in the current study. The MD results indicate that disulfiram triggers Zn ejection from the Zf-site predominantly through altering the overall conformation ensemble. On the other hand, the DFT assessment demonstrates that the Zn adopts a tetrahedral configuration at the Zf-site with four Cys residues, which indicates a stable protein structure morphology. Disulfiram binding induces major conformational changes at the Zf-site, introduces new interactions of Cys39 with disulfiram, and further weakens the interaction of this residue with Zn, causing ejection of zinc from the Zf-site. The proposed mechanism elucidates the therapeutic potential of disulfiram and offers theoretical guidance for the advancement of drug candidates.


New Disulfiram Derivatives as MAGL-Selective Inhibitors

Ziad Omran
PMID: 34070869   DOI: 10.3390/molecules26113296

Abstract

Monoacylglycerol lipase (MAGL) is a key enzyme in the human endocannabinoid system. It is also the main enzyme responsible for the conversion of 2-arachidonoyl glycerol (2-AG) to arachidonic acid (AA), a precursor of prostaglandin synthesis. The inhibition of MAGL activity would be beneficial for the treatment of a wide range of diseases, such as inflammation, neurodegeneration, metabolic disorders and cancer. Here, the author reports the pharmacological evaluation of new disulfiram derivatives as potent inhibitors of MAGL. These analogues displayed high inhibition selectivity over fatty acid amide hydrolase (FAAH), another endocannabinoid-hydrolyzing enzyme. In particular, compound
inhibited MAGL in the low micromolar range. However, it did not show any inhibitory activity against FAAH.


A computational evaluation of targeted oxidation strategy (TOS) for potential inhibition of SARS-CoV-2 by disulfiram and analogues

Luyan Xu, Jiahui Tong, Yiran Wu, Suwen Zhao, Bo-Lin Lin
PMID: 34089978   DOI: 10.1016/j.bpc.2021.106610

Abstract

In the new millennium, the outbreak of new coronavirus has happened three times: SARS-CoV, MERS-CoV, and SARS-CoV-2. Unfortunately, we still have no pharmaceutical weapons against the diseases caused by these viruses. The pandemic of SARS-CoV-2 reminds us the urgency to search new drugs with totally different mechanism that may target the weaknesses specific to coronaviruses. Herein, we disclose a computational evaluation of targeted oxidation strategy (TOS) for potential inhibition of SARS-CoV-2 by disulfiram, a 70-year-old anti-alcoholism drug, and predict a multiple-target mechanism. A preliminary list of promising TOS drug candidates targeting the two thiol proteases of SARS-CoV-2 are proposed upon virtual screening of 32,143 disulfides.


Differential Cytotoxicity Mechanisms of Copper Complexed with Disulfiram in Oral Cancer Cells

Ssu-Yu Chen, Yung-Lung Chang, Shu-Ting Liu, Gunng-Shinng Chen, Shiao-Pieng Lee, Shih-Ming Huang
PMID: 33918312   DOI: 10.3390/ijms22073711

Abstract

Disulfiram (DSF), an irreversible aldehyde dehydrogenase inhibitor, is being used in anticancer therapy, as its effects in humans are known and less adverse than conventional chemotherapy. We explored the potential mechanism behind the cytotoxicity of DSF-Cu
/Cu
complexes in oral epidermoid carcinoma meng-1 (OECM-1) and human gingival epithelial Smulow-Glickman (SG) cells. Exposure to CuCl
or CuCl slightly but concentration-dependently decreased cell viability, while DSF-Cu
/Cu
induced cell death in OECM-1 cells, but not SG cells. DSF-Cu
/Cu
also increased the subG1 population and decreased the G1, S, and G2/M populations in OECM-1 cells, but not SG cells, and suppressed cell proliferation in both OECM-1 and SG cells. ALDH enzyme activity was inhibited by CuCl and DSF-Cu
/Cu
in SG cells, but not OECM-1 cells. ROS levels and cellular senescence were increased in DSF-Cu
/Cu
-treated OECM-1 cells, whereas they were suppressed in SG cells. DSF-Cu
/Cu
induced mitochondrial fission in OECM-1 cells and reduced mitochondrial membrane potential. CuCl
increased but DSF- Cu
impaired oxygen consumption rates and extracellular acidification rates in OECM-1 cells. CuCl
stabilized HIF-1α expression under normoxia in OECM-1 cells, and complex with DSF enhanced that effect. Levels of c-Myc protein and its phosphorylation at Tyr58 and Ser62 were increased, while levels of the N-terminal truncated form (Myc-nick) were decreased in DSF-Cu
/Cu
-treated OECM-1 cells. These effects were all suppressed by pretreatment with the ROS scavenger NAC. Overexpression of c-Myc failed to induce HIF-1α expression. These findings provide novel insight into the potential application of DSF-CuCl
complex as a repurposed agent for OSCC cancer therapy.


Disulfiram Abrogates Morphine Tolerance-A Possible Role of µ-Opioid Receptor-Related G-Protein Activation in the Striatum

Anna de Corde-Skurska, Pawel Krzascik, Anna Lesniak, Mariusz Sacharczuk, Lukasz Nagraba, Magdalena Bujalska-Zadrozny
PMID: 33919998   DOI: 10.3390/ijms22084057

Abstract

One of the key strategies for effective pain management involves delaying analgesic tolerance. Early clinical reports indicate an extraordinary effectiveness of off-label disulfiram-an agent designed for alcohol use disorder-in potentiating opioid analgesia and abrogation of tolerance. Our study aimed to determine whether sustained µ-opioid signaling upon disulfiram exposure contributes to these phenomena. Wistar rats were exposed to acute and chronic disulfiram and morphine cotreatment. Nociceptive thresholds were assessed with the mechanical Randal-Selitto and thermal tail-flick tests. µ-opioid receptor activation in brain structures important for pain processing was carried out with the [
S]GTPγS assay. The results suggest that disulfiram (12.5-50 mg/kg i.g.) augmented morphine antinociception and diminished morphine (25 mg/kg, i.g.) tolerance in a supraspinal, opioid-dependent manner. Disulfiram (25 mg/kg, i.g.) induced a transient enhancement of µ-opioid receptor activation in the periaqueductal gray matter (PAG), rostral ventromedial medulla (RVM), hypothalamus, prefrontal cortex and the dorsal striatum at day 1 of morphine treatment. Disulfiram rescued µ-opioid receptor signaling in the nucleus accumbens and caudate-putamen 14 days following morphine and disulfiram cotreatment. The results of this study suggest that striatal µ-opioid receptors may contribute to the abolition of morphine tolerance following concomitant treatment with disulfiram.


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